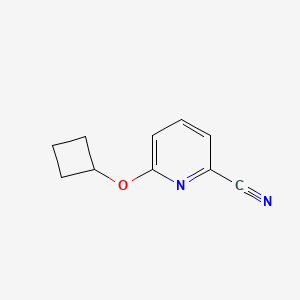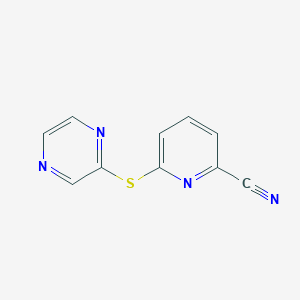
2-(Benzyloxy)-1-fluoro-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(Benzyloxy)-1-fluoro-4-methylbenzene” is a derivative of benzyloxybenzaldehyde . Benzyloxybenzaldehyde is a benzaldehyde derivative that undergoes enantioselective cyanoformylation with ethyl cyanoformate .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-1-fluoro-4-methylbenzene” are not available, benzyloxy compounds have been synthesized through various methods. For instance, 2-benzyloxy-1-methylpyridinium triflate has been used as a reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis
The molecular structure of benzyloxy compounds can be analyzed through X-ray diffraction and computational methods. These studies provide insights into the stereochemical configuration and electronic properties, crucial for understanding how the molecular structure influences reactivity and interaction with other molecules.Chemical Reactions Analysis
Benzyloxy compounds undergo various chemical reactions. For example, an unprecedented catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu(II) complex .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2-(Benzyloxy)-1-fluoro-4-methylbenzene, focusing on unique applications:
Synthesis of Benzyl Ethers and Esters
The compound is used in a revised benzyl transfer protocol for the synthesis of benzyl ethers and esters .
Boronic Acid Derivative Synthesis
It is involved in the preparation of boronic acid derivatives, which are valuable in Suzuki coupling reactions .
Photochemical Studies
The related benzyloxy-containing compounds are studied for their photochemical properties, which have implications in material science .
properties
IUPAC Name |
1-fluoro-4-methyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDXMCCKGQPZNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-fluoro-4-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1399971.png)
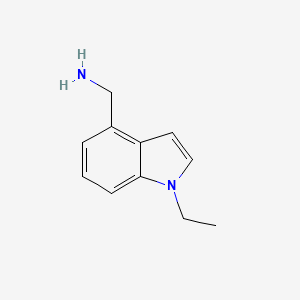

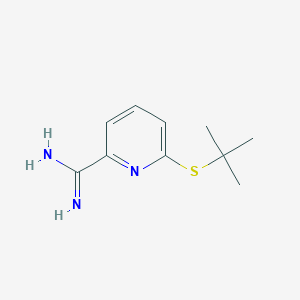
![3-Methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1399981.png)
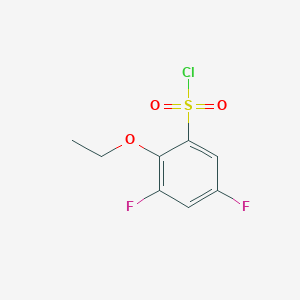
![6-[(4-Tert-butylphenyl)sulfanyl]hexanoic acid](/img/structure/B1399984.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)



![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)
